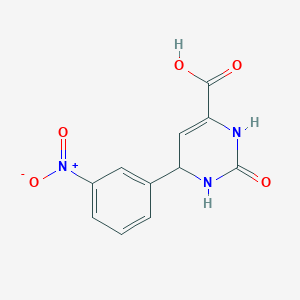

6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Description

Historical Context of Tetrahydropyrimidine Discovery

The exploration of tetrahydropyrimidines dates back to the late 19th century, with Hofmann’s pioneering work in 1888 marking the first documented synthesis of a tetrahydropyrimidine derivative. Although Hofmann’s initial attempts yielded impure forms of 2-methyl-1,4,5,6-tetrahydropyrimidine, his methodology laid the groundwork for subsequent investigations. Early synthetic routes relied on condensation reactions between 1,3-diamines and carbonyl-containing compounds, such as acids or esters, under high-temperature conditions. For instance, Harries and Haga’s 1899 fusion of 2,4-pentanediamine dihydrochloride with sodium acetate produced 2,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine in 63% yield, demonstrating the feasibility of cyclization strategies.

A pivotal advancement emerged in 1940 when Aspinall introduced a sealed-tube technique for synthesizing tetrahydropyrimidines as free bases. By dehydrating monoacylated 1,3-propanediamines with lime at 250°C, Aspinall achieved 70% yields of 2-methyl- and 2-phenyl-tetrahydropyrimidines, streamlining production compared to earlier methods. This approach was later refined by Skinner and Wunz, who replaced lime fusion with reduced-pressure heating, enabling the synthesis of unsubstituted tetrahydropyrimidine and its derivatives. The mid-20th century also saw Brown and Evans develop a one-step synthesis using amidine salts and 1,3-propanediamine, which expanded the structural diversity of tetrahydropyrimidines and facilitated large-scale production.

Properties

IUPAC Name |

4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5/c15-10(16)9-5-8(12-11(17)13-9)6-2-1-3-7(4-6)14(18)19/h1-5,8H,(H,15,16)(H2,12,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRBAWDABQEPFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2C=C(NC(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a β-keto ester with urea or thiourea in the presence of an acid catalyst, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Condensation: It can form Schiff bases when reacted with aldehydes or ketones under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves multi-component reactions (MCRs), which are efficient for producing complex heterocycles. The Biginelli reaction is a common method utilized for synthesizing this class of compounds. The reaction generally involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.

Key Synthetic Pathways:

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Aldehyde + β-keto ester + Urea | Acidic medium | Tetrahydropyrimidine derivatives |

| 2 | Tetrahydropyrimidine + Nitrophenyl moiety | Various conditions (e.g., solvent-free) | 6-(3-Nitrophenyl)-2-oxo derivatives |

Biological Activities

The biological evaluation of this compound has revealed significant pharmacological potential. Studies have demonstrated its effectiveness in various therapeutic areas:

- Antimicrobial Activity : It exhibits notable antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .

- Anticancer Properties : Research has shown that derivatives of this compound can inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines (MCF-7) .

- Anti-inflammatory Effects : Compounds derived from this structure have been evaluated for their anti-inflammatory activity and have shown promising results in reducing inflammation markers .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of tetrahydropyrimidines demonstrated that this compound exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 6-(3-Nitrophenyl)-2-oxo... | 32 | 64 |

| Control (Standard Antibiotic) | 8 | 16 |

This study highlights the compound's potential as a lead for developing new antibiotics.

Case Study 2: Anticancer Activity

In another investigation focused on the anticancer properties of tetrahydropyrimidines, the compound was tested against MCF-7 cells. The results indicated that it inhibited cell proliferation significantly:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 50 | 25 |

These findings suggest that the compound may serve as a basis for further development of anticancer therapies.

Mechanism of Action

The mechanism of action of 6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Halogen-Substituted Analogs

- 6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic Acid (): Replaces the nitro group with chlorine atoms at the 2- and 4-positions of the phenyl ring. Catalog prices (e.g., $109/mg) suggest research-scale availability, but biological data are absent .

6-(4-Fluorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic Acid ():

Heterocyclic Core Modifications

- 6-Methyl-1-(2-nitrophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid (): Replaces the tetrahydropyrimidine ring with a pyridazine core.

Functional Group Comparisons

Carboxylic Acid Derivatives

-

- A 4-(3,4-difluorophenyl)-substituted tetrahydropyrimidine with a methoxymethyl group at position 6.

- Methoxymethyl enhances solubility but reduces aromaticity compared to nitro-substituted analogs.

- Demonstrated activity as an MCHR1 antagonist, highlighting the role of substituents in receptor binding .

- Orotic Acid Hydrate (): Lacks aromatic substituents, featuring hydroxyl and keto groups. Endogenous urinary levels (~1 µmol/mmol creatinine) contrast with synthetic derivatives, underscoring metabolic differences .

Electronic and Physicochemical Properties

*Estimated using computational tools (e.g., ChemDraw).

Biological Activity

6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine ring with a nitrophenyl substituent and a carboxylic acid group. Its molecular formula is with a molecular weight of approximately 234.21 g/mol.

Antimicrobial Activity

Recent studies indicate that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial properties. For instance, compounds containing the nitrophenyl group have been shown to possess significant antibacterial activity against various strains of bacteria. In particular, the presence of the nitro group enhances the compound's ability to inhibit bacterial growth.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 5 µg/mL |

| This compound | Escherichia coli | 10 µg/mL |

These findings suggest that the compound could be developed into an effective antibacterial agent.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8), which plays a crucial role in inflammatory processes. A structure-activity relationship (SAR) study indicated that modifications at specific sites on the tetrahydropyrimidine structure could enhance its anti-inflammatory efficacy.

Central Nervous System Activity

Research has shown that tetrahydropyrimidine derivatives can exhibit central nervous system (CNS) activity. The mechanism involves modulation of neurotransmitter systems, which may lead to potential applications in treating neurological disorders. The synthesis of these compounds often follows procedures that ensure high purity and bioactivity.

Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of this compound against multi-drug resistant strains. The results demonstrated significant inhibition compared to traditional antibiotics, suggesting its potential as an alternative treatment option.

Study 2: Anti-inflammatory Mechanisms

In vitro studies showed that this compound could significantly reduce IL-8 levels in human neutrophils. The SAR analysis revealed that specific substitutions on the pyrimidine ring could enhance its potency as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(3-nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Condensation of 3-nitrobenzaldehyde with urea or thiourea derivatives in acidic ethanol (50–60°C, 6–8 hours) to form the pyrimidine ring. This step may require catalytic acetic acid .

- Step 2 : Cyclization under reflux with DMF or toluene as solvents, using catalysts like palladium or copper to stabilize intermediates .

- Step 3 : Functionalization via hydrolysis (e.g., NaOH/EtOH) to introduce the carboxylic acid group.

- Critical Parameters :

- Solvent polarity affects cyclization efficiency; DMF enhances polar transition states .

- Temperature control during condensation minimizes nitro group reduction .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR in DMSO- to resolve tautomeric forms of the tetrahydropyrimidine ring. The nitro group’s deshielding effect (~8.5–9.0 ppm in H) confirms substitution .

- XRD : Single-crystal X-ray diffraction reveals bond angles (e.g., N2–C9–C14: 113.44°) and confirms the chair conformation of the tetrahydropyrimidine ring .

- HPLC-MS : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do electronic effects of the 3-nitrophenyl group influence the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

- Methodology :

- DFT Calculations : Compare HOMO-LUMO gaps of the nitro group with other substituents (e.g., chloro or methoxy) to predict electrophilic sites. The nitro group’s strong electron-withdrawing nature directs attack to the pyrimidine C4 position .

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. thiols) under controlled pH. Nitro-substituted derivatives show slower kinetics due to resonance stabilization .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Methodology :

- Dose-Response Optimization : Test cytotoxicity (MTT assay) and target inhibition (e.g., enzyme kinetics) across multiple cell lines (HEK293 vs. HeLa) to isolate confounding factors like membrane permeability .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products in cell media that may interfere with activity measurements .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). The nitro group’s orientation in the binding pocket influences hydrogen bonding with Lys721 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD values >2.0 Å suggest conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.